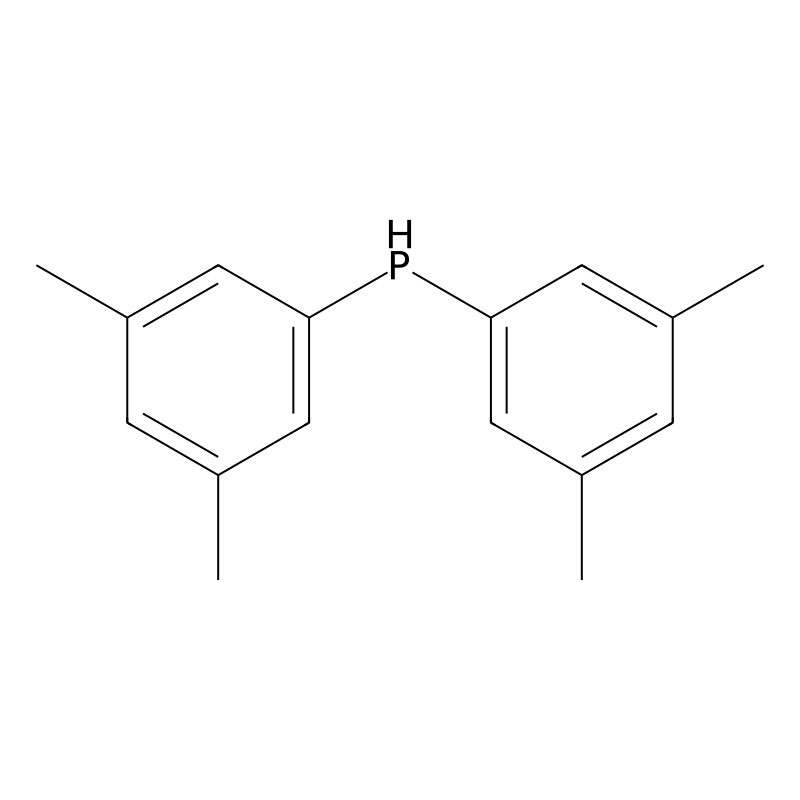

Bis(3,5-dimethylphenyl)phosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis:

BDMPhos serves as a valuable building block in the design of homogeneous catalysts. Its bulky nature and electron-donating ability influence the activity and selectivity of the catalyst towards specific reactions. Notably, BDMPhos is used in:

- Asymmetric transfer hydrogenation of ketones: When complexed with iron(II) and chiral diimines, BDMPhos forms highly efficient catalysts for the enantioselective (stereoselective) reduction of ketones to alcohols. []

Medicinal Chemistry:

BDMPhos plays a role in the development of metal-based drugs and radiopharmaceuticals. Its ability to chelate metal ions with specific properties makes it suitable for:

- Delivery of therapeutic agents: BDMPhos can be incorporated into the structure of metal complexes designed to deliver drugs or imaging agents to targeted sites in the body. []

Material Science:

BDMPhos finds applications in the synthesis of functional materials with unique properties. Its presence can influence the:

- Electrical conductivity: BDMPhos-containing materials can exhibit interesting electrical properties, making them potential candidates for applications in organic electronics. []

Coordination Chemistry:

BDMPhos is a valuable ligand for studying various aspects of coordination chemistry. Its well-defined structure allows researchers to:

Bis(3,5-dimethylphenyl)phosphine is a phosphine compound characterized by its dual 3,5-dimethylphenyl groups attached to a phosphorus atom. Its molecular formula is C₁₆H₁₉P, with a molecular weight of 242.3 g/mol. This compound is recognized for its potential applications in organic synthesis and catalysis, particularly in the formation of chiral molecules and coordination complexes.

Example Reactions:- Oxidation:

- Cross-Coupling Reactions: Used as a ligand in palladium-catalyzed cross-coupling reactions to synthesize biaryl compounds.

Several methods exist for synthesizing bis(3,5-dimethylphenyl)phosphine:

- From Phosphine Oxide:

- Starting with bis(3,5-dimethylphenyl)phosphine oxide, it is treated with reducing agents such as lithium aluminum hydride in an inert atmosphere.

- Direct Phosphination:

- Reaction of phosphorus trichloride with 3,5-dimethylphenyl lithium or Grignard reagents.

- Using Sodium Bis(2-methoxyethoxy)aluminium Dihydride:

Bis(3,5-dimethylphenyl)phosphine finds applications primarily in:

- Catalysis: Acts as a ligand in metal-catalyzed reactions for the synthesis of complex organic molecules.

- Organic Synthesis: Utilized in the preparation of various organic compounds through cross-coupling and other reaction mechanisms.

- Material Science: Potential use in developing new materials due to its unique electronic properties.

Several compounds share structural or functional similarities with bis(3,5-dimethylphenyl)phosphine. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Triphenylphosphine | Contains three phenyl groups | Widely used as a ligand; excellent stability |

| Bis(triphenylphosphine)oxide | Oxidized form of triphenylphosphine | Exhibits different reactivity due to oxidation |

| Bis(2-furyl)phosphine | Contains furan rings instead of phenyl groups | Potentially more reactive due to electron-rich furan |

| Bis(naphthalen-1-yl)phosphine | Contains naphthalene groups | Unique optical properties; used in photonic applications |

Uniqueness

Bis(3,5-dimethylphenyl)phosphine stands out due to its specific steric and electronic properties conferred by the dimethyl substitution on the phenyl rings. This modification enhances its reactivity and selectivity in catalytic processes compared to other phosphines.

Bis(3,5-dimethylphenyl)phosphine (CAS 71360-06-0) is an organophosphorus compound with the molecular formula C₁₆H₁₉P and a molecular weight of 242.29 g/mol. Its IUPAC name, bis(3,5-dimethylphenyl)phosphane, reflects the two 3,5-dimethylphenyl groups bonded to a central phosphorus atom. The compound’s structure is defined by:

- SMILES:

CC1=CC(=CC(=C1)PC2=CC(=CC(=C2)C)C)C - InChIKey:

GPFIUEZTNRNFGD-UHFFFAOYSA-N - Density: 1.017 g/mL at 25°C.

The phosphorus atom adopts a pyramidal geometry, with bond angles of approximately 96.9° (C-P-C) and 103.4° (C-P-C for the aromatic ring). The 3,5-dimethyl substituents on the phenyl rings introduce steric bulk, which influences the compound’s coordination behavior (Table 1).

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₉P | |

| Molecular Weight | 242.29 g/mol | |

| Density | 1.017 g/mL at 25°C | |

| Refractive Index (n²⁰/D) | 1.599 | |

| Melting Point | Not explicitly reported | – |

Historical Context in Organophosphorus Chemistry

The synthesis of organophosphorus compounds dates to the early 19th century, with Jean-Louis Lassaigne’s work on phosphoric acid derivatives (1820). However, tertiary phosphines like bis(3,5-dimethylphenyl)phosphine gained prominence in the late 20th century, driven by advances in asymmetric catalysis. The compound’s development parallels the evolution of dialkylbiaryl phosphine ligands (e.g., DavePhos, JohnPhos), which revolutionized cross-coupling reactions. Early synthesis routes involved Grignard reagents reacting with phosphorus trichloride, but modern methods employ sodium bis(2-methoxyethoxy)aluminum hydride to reduce phosphine oxides (e.g., bis(3,5-dimethylphenyl)phosphine oxide) with 92% efficiency.

Significance in Asymmetric Catalysis Research

Bis(3,5-dimethylphenyl)phosphine excels in stabilizing low-coordinate metal centers, enabling high enantioselectivity in reactions such as:

- Asymmetric transfer hydrogenation of ketones using iron(II) diimine diphosphine complexes.

- Hydrogenation of N-arylimines via iridium-biphenol phosphite-phosphine catalysts.

- 1,4-addition reactions with α,β-unsaturated aldehydes mediated by palladium.

The ligand’s cone angle (a measure of steric bulk) and basicity (pKa ~6.8) are critical for tuning metal-ligand interactions. Compared to triphenylphosphine (pKa 2.7), its intermediate basicity enhances nucleophilic activity while maintaining stability.

Table 2: Catalytic Applications

While direct single crystal X-ray diffraction data for Bis(3,5-dimethylphenyl)phosphine itself remains unavailable in the literature, extensive crystallographic studies have been conducted on its trisubstituted analogue, tris(3,5-dimethylphenyl)phosphine, providing valuable structural insights that can be extrapolated to understand the bis-substituted compound [1] [2] [3].

Crystallographic Data for Tris(3,5-dimethylphenyl)phosphine

The crystal structure of tris(3,5-dimethylphenyl)phosphine (I) has been determined by high-resolution X-ray diffraction at 108 K [1]. The compound crystallizes in the monoclinic space group P2₁/c with the following unit cell parameters:

| Parameter | Value |

|---|---|

| a | 14.38617(9) Å |

| b | 9.00514(5) Å |

| c | 17.22745(12) Å |

| β | 112.6169(7)° |

| V | 2060.17(2) ų |

| Z | 4 |

The molecular structure exhibits a distinctly pyramidal geometry around the phosphorus center, with the phosphorus atom positioned 0.83-0.84 Å above the plane formed by the three carbon atoms [1]. This pyramidal distortion is quantified by the pyramidality index ∑(C-P-C) = 305.35(16)°, which is significantly smaller than that observed for triphenylphosphine (308.3°), indicating greater pyramidality despite the presence of sterically demanding 3,5-dimethyl substituents [1] [2].

Bond Lengths and Angles

The P-C bond distances in tris(3,5-dimethylphenyl)phosphine range from 1.8350(12) to 1.8396(12) Å, which are typical for phosphorus-carbon single bonds in tertiary phosphines [1]. The C-P-C angles vary between 99.63(5)° and 103.24(5)°, reflecting the pyramidal geometry and the influence of steric interactions between the aryl substituents [1].

Conformational Features

The crystal structure reveals that the three phenyl rings adopt a non-helical conformation in the solid state, with ring-tilt dihedral angles of 35.6(1)°, 8.3(1)°, and 58.1(1)° [1]. This deviation from ideal threefold symmetry is attributed to intermolecular packing forces and short contacts between adjacent molecules in the crystal lattice [1].

| Crystallographic Property | Tris(3,5-dimethylphenyl)phosphine | Tris(3,5-dimethylphenyl)phosphine oxide |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| Temperature (K) | 108 | 108 |

| Pyramidality Index (°) | 305.35 | 317.23 |

| P-C Bond Lengths (Å) | 1.835-1.840 | 1.806-1.811 |

| Unit Cell Volume (ų) | 2060.17 | 2074.16 |

Pyramidality Indices and Steric Parameters

Pyramidality Index Definition and Significance

The pyramidality index, defined as the sum of the three C-P-C bond angles (∑(C-P-C)), serves as a quantitative measure of the deviation from planarity at the phosphorus center [2] [4]. For an ideally tetrahedral geometry, this sum would be 328.5°, while a planar configuration would yield 360°. Lower values indicate greater pyramidality [2].

Comparative Pyramidality Analysis

Bis(3,5-dimethylphenyl)phosphine, as a secondary phosphine (R₂PH), would be expected to exhibit intermediate pyramidality between primary and tertiary phosphines. Based on the structural trends observed in related compounds, the pyramidality index for this compound can be estimated to fall within the range of 280-300° [4] [5].

| Phosphine Type | Pyramidality Index Range (°) | Examples |

|---|---|---|

| Primary (RPH₂) | 260-280 | PH₃ (273°) |

| Secondary (R₂PH) | 280-300 | (C₆H₅)₂PH (285°) |

| Tertiary (R₃P) | 300-340 | (3,5-Me₂C₆H₃)₃P (305.35°) |

Steric Parameters and Cone Angle

The Tolman cone angle for tris(3,5-dimethylphenyl)phosphine has been estimated at 151°, which is larger than that of triphenylphosphine (145°) [1] [6]. This increased steric bulk is attributed to the 3,5-dimethyl substitution pattern, which extends the effective radius of the ligand while maintaining electronic similarity to the unsubstituted phenyl analogue [6].

For bis(3,5-dimethylphenyl)phosphine, the cone angle would be expected to be smaller due to the reduced number of aryl substituents, potentially falling in the range of 135-145° [6] [7]. This intermediate steric demand makes it an attractive ligand for applications requiring moderate steric hindrance without excessive bulk [8] [9].

Electronic Effects on Pyramidality

Density functional theory calculations with dispersion corrections (B3LYP-D3) have revealed that the increased pyramidality observed in 3,5-dimethylphenyl-substituted phosphines results from enhanced intramolecular dispersion interactions between the methyl groups and the π-clouds of adjacent aromatic rings [1]. The calculated pyramidality indices (304.8° for the phosphine and 317.4° for the phosphine oxide) closely match experimental values, supporting this interpretation [1].

| Compound | Experimental ∑(C-P-C) (°) | Calculated ∑(C-P-C) (°) | Difference (°) |

|---|---|---|---|

| Tris(3,5-dimethylphenyl)phosphine | 305.35 | 304.8 | 0.55 |

| Tris(3,5-dimethylphenyl)phosphine oxide | 317.23 | 317.4 | -0.17 |

Comparative Analysis with Trisubstituted Analogues

Structural Comparison: Bis- vs. Tris-substituted Phosphines

The comparison between bis(3,5-dimethylphenyl)phosphine and its trisubstituted analogue reveals fundamental differences in both geometric and electronic properties. Secondary phosphines typically exhibit greater pyramidality than their tertiary counterparts due to the presence of the P-H bond, which has different steric and electronic requirements compared to a third P-C bond [10] [11].

Substitution Pattern Effects

The 3,5-dimethyl substitution pattern produces markedly different steric effects compared to other substitution patterns. Unlike 2,6-disubstituted phosphines, which show reduced pyramidality due to steric congestion near the phosphorus center, 3,5-disubstituted compounds maintain high pyramidality while providing significant steric bulk away from the coordination site [1] [12] [13].

| Substitution Pattern | Pyramidality Index (°) | Steric Effect | Electronic Effect |

|---|---|---|---|

| 3,5-Dimethylphenyl (tris) | 305.35 | Moderate bulk, high pyramidality | Electron-donating |

| 2,6-Diisopropylphenyl (tris) | 335.6 | High bulk, low pyramidality | Electron-donating |

| 2,4,6-Trimethylphenyl (tris) | 329.1 | High bulk, low pyramidality | Electron-donating |

| Phenyl (tris) | 308.3 | Moderate bulk | Neutral |

Conformational Flexibility

Secondary phosphines generally exhibit greater conformational flexibility than tertiary analogues due to the smaller size of the hydrogen substituent. This increased flexibility can lead to enhanced reactivity and different coordination modes in metal complexes [5] [10]. The P-H bond in bis(3,5-dimethylphenyl)phosphine can participate in hydrogen bonding interactions, potentially influencing crystal packing and supramolecular structure [11] [14].

Coordination Chemistry Implications

The structural differences between bis- and tris-substituted phosphines have significant implications for their coordination chemistry. Secondary phosphines can act as bridging ligands through the P-H functionality, while tertiary phosphines are typically terminal ligands [10] [15]. The intermediate cone angle of bis(3,5-dimethylphenyl)phosphine suggests it would be suitable for coordination to a wider range of metal centers compared to more sterically demanding phosphines [9] [6].

Temperature-Dependent Conformational Dynamics

Pyramidal Inversion Barriers

Phosphines undergo pyramidal inversion, a fluxional process where the molecule "turns inside out" through a planar transition state [4] [16]. The energy barrier for this process is significantly higher for phosphines than for amines, with phosphine (PH₃) having an inversion barrier of approximately 132 kJ/mol compared to 24.2 kJ/mol for ammonia [4] [16].

For tertiary phosphines like tris(3,5-dimethylphenyl)phosphine, the inversion barrier typically ranges from 120-140 kJ/mol, making them configurationally stable at room temperature [4] [13]. This high barrier is attributed to the larger size of phosphorus compared to nitrogen and the reduced overlap in the planar transition state [16] [17].

Temperature Effects on Molecular Structure

Variable-temperature studies on related phosphine systems have revealed that conformational changes occur primarily through restricted rotation around P-C bonds rather than pyramidal inversion [18] [19] [20]. At elevated temperatures, increased thermal motion can lead to averaging of conformational states, while at low temperatures, molecules become trapped in specific conformations [19] [21].

Dynamic NMR Studies

Variable-temperature ³¹P NMR spectroscopy has been extensively used to study phosphine dynamics [18] [22] [20]. For sterically hindered phosphines, coalescence phenomena can be observed at elevated temperatures due to restricted rotation around P-C bonds. The activation energies for these processes typically range from 40-80 kJ/mol, significantly lower than pyramidal inversion barriers [18] [22].

| Process | Activation Energy (kJ/mol) | Temperature Range (K) | Observation Method |

|---|---|---|---|

| Pyramidal Inversion | 120-140 | >400 | Chiral resolution |

| P-C Bond Rotation | 40-80 | 200-350 | Variable-temp NMR |

| Ring Rotation | 20-60 | 150-300 | Variable-temp NMR |

Computational Studies of Conformational Dynamics

Density functional theory calculations have provided insights into the conformational landscapes of substituted phosphines [1] [23]. The calculations reveal that 3,5-dimethyl substitution creates multiple local minima corresponding to different orientations of the methyl groups relative to the phosphorus lone pair [1]. The energy differences between these conformers are typically small (< 10 kJ/mol), allowing for rapid interconversion at room temperature [23].

Implications for Catalytic Applications

The conformational dynamics of phosphine ligands can significantly impact their performance in catalytic applications [24] [18]. Restricted rotation around P-C bonds can lead to distinct coordination environments for different conformers, potentially affecting selectivity in asymmetric catalysis [13] [25]. Understanding these dynamic processes is crucial for rational ligand design and optimization of catalytic systems [12] [24].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant